N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide
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Overview
Description
N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is a chemical compound with a complex structure that includes a furan ring, a benzamide group, and multiple methoxy groups
Mechanism of Action
Target of Action
Similar compounds have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .
Mode of Action
It is suggested that the compound may interact with its targets, possibly egfr, leading to changes in cellular processes . The interaction of similar compounds with EGFR has been shown to inhibit the receptor’s activity, thereby reducing cell proliferation and survival .
Biochemical Pathways
Given the potential targeting of egfr, it is likely that the compound affects pathways downstream of egfr, such as the pi3k/akt pathway and the ras/raf/mapk pathway, which are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
The relative bioavailability of similar compounds has been reported to be 100% , suggesting good absorption and distribution
Result of Action
Similar compounds have been shown to exhibit potent anticancer activities against certain cancer cell lines, suggesting that this compound may also have potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-furylmethylamine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide
- N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is unique due to its combination of a furan ring, a benzamide group, and multiple methoxy groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-20-12-7-10(8-13(21-2)14(12)22-3)15(19)18-16(24)17-9-11-5-4-6-23-11/h4-8H,9H2,1-3H3,(H2,17,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEHFRJJZJPJEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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